molecular formula C11H8ClN B1610887 3-Chloro-2-phenylpyridine CAS No. 634198-21-3

3-Chloro-2-phenylpyridine

Cat. No.: B1610887
CAS No.: 634198-21-3
M. Wt: 189.64 g/mol
InChI Key: SSCRJKGDVZGMCF-UHFFFAOYSA-N
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Description

3-Chloro-2-phenylpyridine is an organic compound that belongs to the class of chloropyridines. It is characterized by a pyridine ring substituted with a chlorine atom at the third position and a phenyl group at the second position. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

It’s structurally similar compound, 2-chloro-3-phenylpyridine, is often used in the synthesis of various organic compounds . The specific targets and their roles would depend on the final compound that 3-Chloro-2-phenylpyridine is used to synthesize.

Mode of Action

It’s structurally similar compound, 2-phenylpyridine, has been reported to undergo pd (ii) catalyzed regioselective ortho arylation via c–h bond activation . This suggests that this compound might also interact with its targets through similar chemical reactions.

Biochemical Pathways

Compounds containing 2-phenylpyridine moieties have been reported to exhibit high biological activity . The affected pathways and their downstream effects would depend on the specific biological activity of the final compound that this compound is used to synthesize.

Result of Action

Compounds containing 2-phenylpyridine moieties have been reported to exhibit high biological activity . The specific effects would depend on the biological activity of the final compound that this compound is used to synthesize.

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of compounds containing 2-phenylpyridine moieties, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of this compound might also be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-phenylpyridine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, where a phenylboronic acid reacts with 3-chloropyridine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.

Another method involves the nucleophilic substitution reaction, where a phenyl group is introduced to 3-chloropyridine using a suitable nucleophile . This reaction also occurs under relatively mild conditions and provides a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura cross-coupling reactions due to their efficiency and scalability . The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for various applications in research and industry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-phenylpyridine is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

3-chloro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCRJKGDVZGMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479924
Record name 3-CHLORO-2-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634198-21-3
Record name 3-CHLORO-2-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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